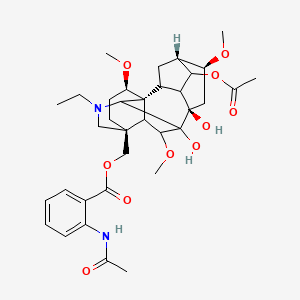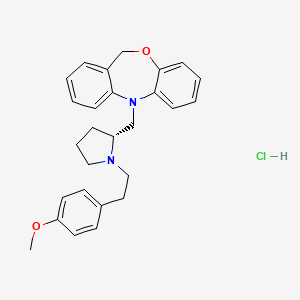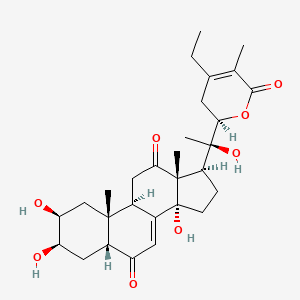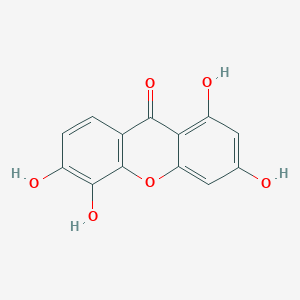
1,3,5,6-Tetrahidroxi-xantona
Descripción general
Descripción
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis
The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .Aplicaciones Científicas De Investigación
Efectos diuréticos y saluréticos
Se ha demostrado que la 1,3,5,6-Tetrahidroxi-xantona induce diuresis (aumento de la producción de orina) y saluresis (aumento de la excreción de sal) tanto en ratas normotensivas como hipertensas. Esto sugiere aplicaciones potenciales en el manejo de afecciones como la hipertensión donde el equilibrio de líquidos y sal es crucial .
Protección renal
La investigación indica que la this compound puede proteger la función renal. Se ha observado que aumenta el volumen urinario y la excreción de electrolitos mientras conserva el calcio, lo que puede ayudar a prevenir la formación de cálculos renales .
Propiedades anti-uróliticas
El compuesto ha demostrado propiedades anti-uróliticas al disminuir la cantidad de cristales de monohidrato en la orina, que a menudo son precursores de los cálculos renales .
Actividad antioxidante
Las xantonas, incluida la this compound, son conocidas por sus propiedades antioxidantes. Pueden neutralizar los radicales libres y reducir el estrés oxidativo, lo que es beneficioso en diversas enfermedades relacionadas con el estrés oxidativo .
Efectos antiinflamatorios
Varios estudios han informado el potencial antiinflamatorio de las xantonas. Pueden inhibir las enzimas COX y los mediadores inflamatorios, lo que sugiere un papel en el tratamiento de afecciones inflamatorias .
Posibles efectos farmacológicos
Si bien no son específicos de la this compound, compuestos relacionados como la mangiferina han mostrado una amplia gama de efectos farmacológicos, como actividad antidiabética, antitumoral, cardioprotectora y neuroprotectora. Esto sugiere que la this compound también podría poseer efectos multifactoriales similares .
Mecanismo De Acción
Target of Action
1,3,5,6-Tetrahydroxyxanthone (THX) is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . The primary targets of THX are the renal system and the hypertensive conditions in rats . It has been shown to induce diuresis and saluresis in both normotensive and hypertensive rats .
Mode of Action
The mode of action of THX involves its interaction with the renal system. It promotes diuresis, which is the increased production of urine, and saluresis, which is the increased excretion of salt in the urine . This effect is associated with increased levels of urinary sodium (Na+) and potassium (K+), besides a calcium (Ca2+)-sparing effect .
Biochemical Pathways
The biosynthesis of xanthones like THX in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
The pharmacokinetics of THX involves its absorption and excretion in the body. It is administered orally and its effects on the urinary volume and composition are evaluated daily . .
Result of Action
The result of THX action is the promotion of diuresis and saluresis, which leads to increased urinary volume and changes in the composition of urine . It also decreases the quantity of monohydrate crystals in urine . In terms of renal analyses, THX has been shown to reduce the content of lipid hydroperoxides (LOOH) and increase nitrite levels in kidney homogenates obtained from hypertensive rats .
Action Environment
The action of THX is influenced by the physiological state of the organism. For instance, its effects have been studied in both normotensive and hypertensive rats, indicating that its efficacy can vary depending on the blood pressure condition of the organism . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,3,5,6-Tetrahydroxyxanthone plays a significant role in biochemical reactions, particularly in promoting diuresis and renal protection. It interacts with various enzymes and proteins, including superoxide dismutase, glutathione S-transferase, and myeloperoxidase . These interactions are crucial for its diuretic effect, as the compound increases urinary volume and the excretion of sodium and potassium ions while sparing calcium . Additionally, 1,3,5,6-Tetrahydroxyxanthone reduces the quantity of monohydrate crystals in urine, contributing to its antiurolithic action .
Cellular Effects
1,3,5,6-Tetrahydroxyxanthone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease the levels of lipid hydroperoxides and increase nitrite levels in kidney homogenates . This compound also augments the levels of nitrite in plasma, indicating its role in modulating oxidative stress and nitric oxide pathways . These effects contribute to its renal protective properties and its ability to mitigate oxidative damage in cells.
Molecular Mechanism
At the molecular level, 1,3,5,6-Tetrahydroxyxanthone exerts its effects through several mechanisms. It binds to and inhibits enzymes such as superoxide dismutase and glutathione S-transferase, leading to a reduction in oxidative stress . The compound also increases the activity of catalase, further enhancing its antioxidant properties . Additionally, 1,3,5,6-Tetrahydroxyxanthone modulates gene expression related to oxidative stress and inflammation, contributing to its protective effects on renal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5,6-Tetrahydroxyxanthone have been observed over time. The compound demonstrates stability and sustained activity, with prolonged diuretic and renal protective effects . Over a period of seven days, it consistently increased urinary volume and the excretion of sodium and potassium ions . Long-term studies have shown that 1,3,5,6-Tetrahydroxyxanthone maintains its efficacy in reducing oxidative stress and protecting renal function .
Dosage Effects in Animal Models
The effects of 1,3,5,6-Tetrahydroxyxanthone vary with different dosages in animal models. At lower doses, the compound effectively promotes diuresis and renal protection without significant adverse effects . At higher doses, there may be potential toxic effects, including electrolyte imbalances and dehydration . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,3,5,6-Tetrahydroxyxanthone is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and glutathione S-transferase, modulating their activity and contributing to its antioxidant properties . The compound also affects the levels of metabolites such as lipid hydroperoxides and nitrite, indicating its role in regulating metabolic flux and oxidative stress .
Transport and Distribution
Within cells and tissues, 1,3,5,6-Tetrahydroxyxanthone is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites . The compound’s ability to modulate oxidative stress and inflammation is partly due to its efficient transport and distribution within the body .
Subcellular Localization
1,3,5,6-Tetrahydroxyxanthone is localized in specific subcellular compartments, where it exerts its activity. It is known to accumulate in the kidneys, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The compound’s subcellular localization is crucial for its diuretic and renal protective effects, as it ensures targeted action within the renal tissues .
Propiedades
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5084-31-1 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




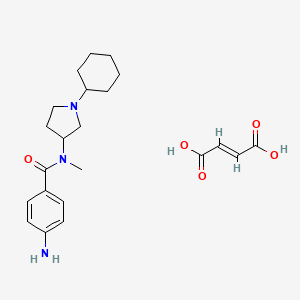

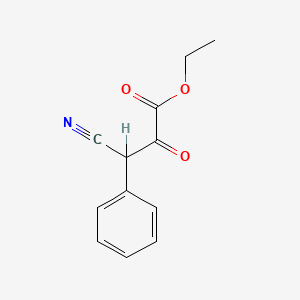
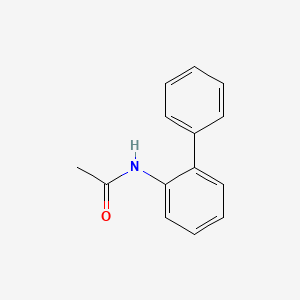
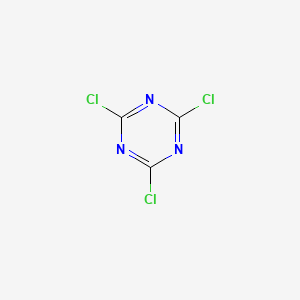
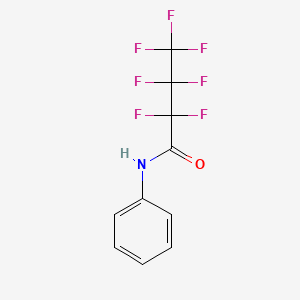
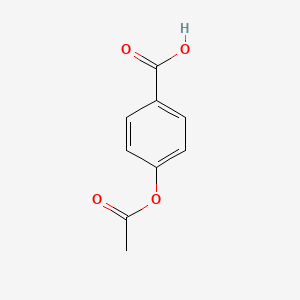

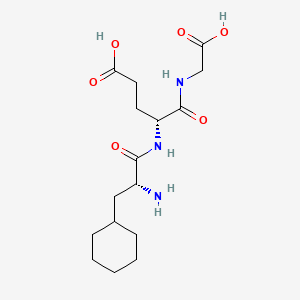
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
